3,4-Dimethyl-2-propylpyridine
Description
3,4-Dimethyl-2-propylpyridine is a substituted pyridine derivative featuring methyl groups at the 3- and 4-positions and a propyl group at the 2-position. This compound belongs to the pyridine family, a class of heterocyclic aromatic compounds with widespread applications in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
121259-18-5 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
3,4-dimethyl-2-propylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-5-10-9(3)8(2)6-7-11-10/h6-7H,4-5H2,1-3H3 |
InChI Key |
YFUQNCZHNJQKSP-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=CC(=C1C)C |
Canonical SMILES |
CCCC1=NC=CC(=C1C)C |
Synonyms |
Pyridine,3,4-dimethyl-2-propyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Substituent Positioning and Steric Effects
The substituent positions in pyridine derivatives significantly affect their chemical behavior. Below is a comparative analysis with structurally related compounds:
Nifedipine (3,5-Dimethyl-2,6-dinitrophenyl-1,4-dihydropyridine)
- Substituents : Methyl groups at 3 and 5 positions, nitro-phenyl group at 4-position, and a dihydropyridine ring .
- Key Differences :
- Nifedipine’s partially saturated dihydropyridine ring enhances its planarity and π-π stacking interactions, unlike the fully aromatic 3,4-Dimethyl-2-propylpyridine.
- The nitro group in Nifedipine increases electrophilicity, making it reactive in redox reactions, whereas the propyl group in this compound contributes to hydrophobicity .
Pyridine, 3-(3,4-dihydro-5-phenyl-2H-pyrrol-4-yl)- (CAS 170734-11-9)
Pyrido[1,2-a]pyrimidin-4-one Derivatives (Patent EP 2023/39)
- Substituents : Methoxyphenyl and piperazinyl groups .
- Key Differences: The fused pyrimidinone ring in these derivatives increases molecular rigidity and hydrogen-bonding capacity, unlike the simpler pyridine backbone of this compound. Methoxy groups enhance solubility in polar solvents, contrasting with the hydrophobic propyl group in the target compound .
Physical and Chemical Properties
Thermodynamic and Solubility Models
- Nifedipine’s Solubility: Studies using Joback and Crippen methods show that nitro and methyl groups significantly impact solubility in organic solvents and supercritical fluids . By analogy, this compound’s solubility is likely dominated by its alkyl chains, favoring non-polar solvents.
- Solid-Liquid Equilibrium : Nifedipine’s phase behavior in mixed solvents involves complex interactions between polar nitro groups and solvent polarity . For this compound, similar models would prioritize alkyl chain-solvent van der Waals interactions.
Research Implications
- Drug Design : The propyl group in this compound may enhance membrane permeability compared to Nifedipine’s nitro-phenyl group, making it a candidate for lipophilic drug carriers.
- Material Science : Its steric profile could stabilize metal complexes in catalysis, contrasting with bulkier analogs like CAS 170734-11-9 .
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